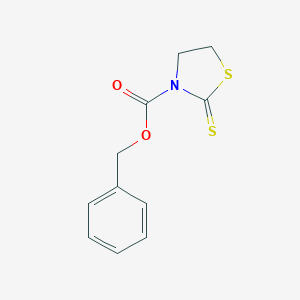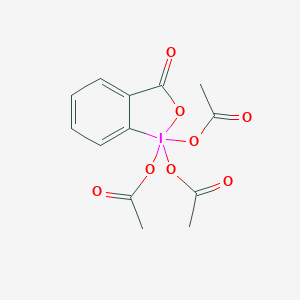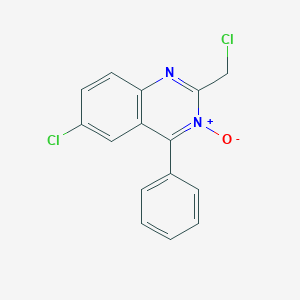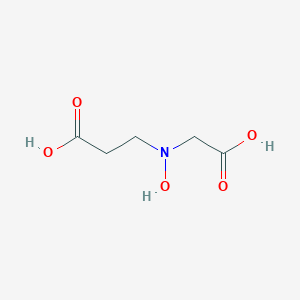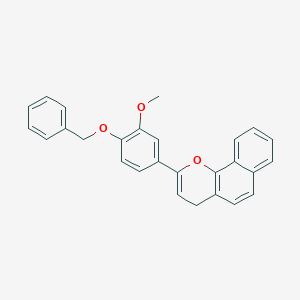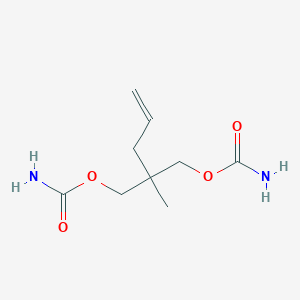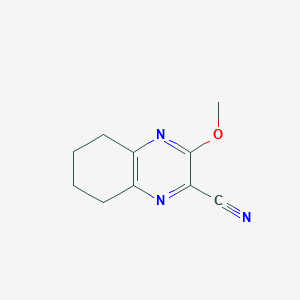
4-Ethyl-6-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-hepten-3-one, also known as ethyl heptenone, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industries. Ethyl heptenone is synthesized by the reaction of heptanal and ethylmagnesium bromide.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-hepten-3-one is not well understood. However, it is believed to interact with certain receptors in the brain, leading to changes in behavior and mood. Ethyl heptenone has been shown to have a sedative effect in animal studies, suggesting that it may have potential as a therapeutic agent for anxiety and sleep disorders.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-6-hepten-3-one has been shown to have several biochemical and physiological effects. It has been shown to have a sedative effect in animal studies, suggesting that it may have potential as a therapeutic agent for anxiety and sleep disorders. In addition, it has been studied for its potential use as a biomarker for liver disease. Ethyl heptenone has also been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethyl-6-hepten-3-one in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized. However, one limitation of using 4-Ethyl-6-hepten-3-one heptenone in lab experiments is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-6-hepten-3-one. One area of interest is its potential as a therapeutic agent for anxiety and sleep disorders. Further studies are needed to determine the mechanism of action and efficacy of 4-Ethyl-6-hepten-3-one heptenone in these conditions. In addition, more research is needed to explore the antimicrobial properties of 4-Ethyl-6-hepten-3-one heptenone and its potential use as a biomarker for liver disease. Finally, the synthesis of new derivatives of 4-Ethyl-6-hepten-3-one heptenone may lead to the discovery of new compounds with interesting biological activities.
Métodos De Síntesis
The synthesis of 4-Ethyl-6-hepten-3-one involves the reaction of heptanal and 4-Ethyl-6-hepten-3-onemagnesium bromide. The reaction is carried out in anhydrous ether and is catalyzed by a small amount of copper(I) iodide. The reaction yields 4-Ethyl-6-hepten-3-one heptenone as the major product. The reaction mechanism involves the formation of a Grignard reagent, which then reacts with heptanal to form the final product.
Aplicaciones Científicas De Investigación
4-Ethyl-6-hepten-3-one has several scientific research applications. It is used as a flavoring agent in the food industry and as a fragrance in the perfume industry. Ethyl heptenone is also used as a starting material in the synthesis of other organic compounds. In addition, it has been studied for its potential use as a biomarker for liver disease.
Propiedades
Número CAS |
131671-56-2 |
|---|---|
Nombre del producto |
4-Ethyl-6-hepten-3-one |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4-ethylhept-6-en-3-one |
InChI |
InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
SUOMOGSVQCEXBO-UHFFFAOYSA-N |
SMILES |
CCC(CC=C)C(=O)CC |
SMILES canónico |
CCC(CC=C)C(=O)CC |
Sinónimos |
4-ethyl-6-hepten-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



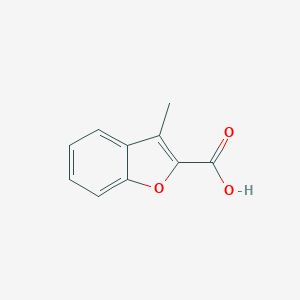
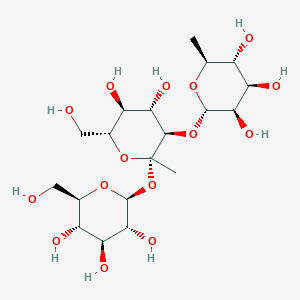
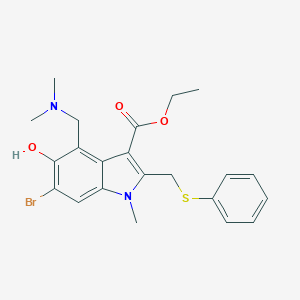
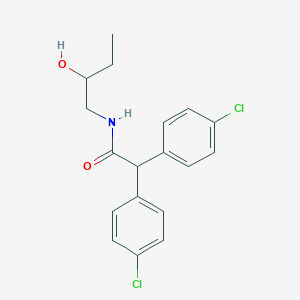
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
